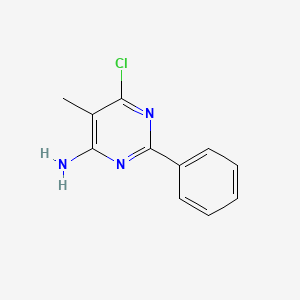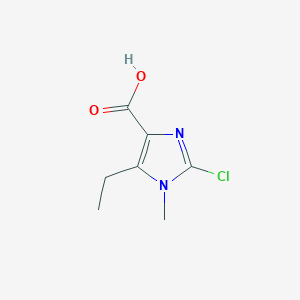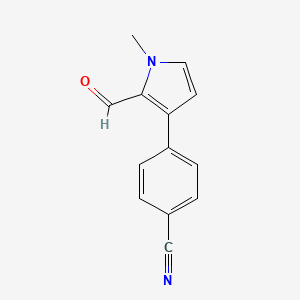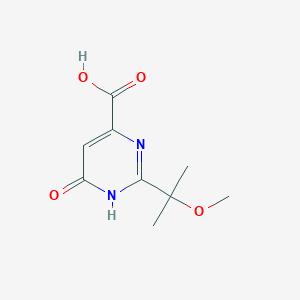![molecular formula C11H12FN B13226613 1-(2-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13226613.png)
1-(2-Fluorophenyl)-2-azabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-2-azabicyclo[2.1.1]hexane is a compound belonging to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane family. These structures are known for their unique three-dimensional shapes and are often used in medicinal chemistry due to their ability to improve the solubility, activity, and conformational restriction of drug candidates .
Vorbereitungsmethoden
The synthesis of 1-(2-Fluorophenyl)-2-azabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction is technically challenging and requires special equipment and glassware, making it difficult to scale up. Another approach involves the use of visible-light-driven, intramolecular crossed [2 + 2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes .
Analyse Chemischer Reaktionen
1-(2-Fluorophenyl)-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in medicinal chemistry. It is used as a building block in the synthesis of ligand-directed degraders (LDDs), which are compounds designed to degrade specific proteins . The rigid structure of 1-(2-Fluorophenyl)-2-azabicyclo[2.1.1]hexane makes it a valuable component in the design of drug candidates, as it can improve the drug-like properties of these molecules .
Wirkmechanismus
The mechanism of action of 1-(2-Fluorophenyl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on target proteins, thereby modulating their activity. This interaction can lead to the degradation of the target protein, making it a valuable tool in drug discovery .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluorophenyl)-2-azabicyclo[2.1.1]hexane is unique due to its rigid bicyclic structure, which distinguishes it from other similar compounds like bicyclo[1.1.1]pentane and bicyclo[3.1.1]heptane . These similar compounds also have applications in medicinal chemistry, but their different structures offer distinct advantages and limitations in drug design .
Eigenschaften
Molekularformel |
C11H12FN |
|---|---|
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C11H12FN/c12-10-4-2-1-3-9(10)11-5-8(6-11)7-13-11/h1-4,8,13H,5-7H2 |
InChI-Schlüssel |
GEMSTNUUIMQXLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(NC2)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


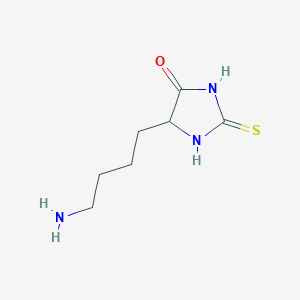
![7-[(Benzyloxy)carbonyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13226539.png)
![Octahydro-1H-cyclopenta[B]pyridine-1-sulfonyl chloride](/img/structure/B13226540.png)

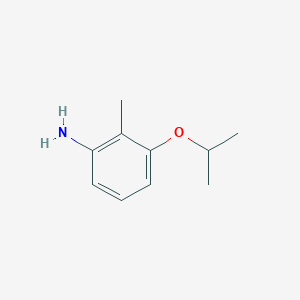



![2-([(2-Methylpropyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B13226569.png)
